molecular formula C24H23F3N4O2 B2485284 1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide CAS No. 1116045-14-7

1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide

Cat. No.: B2485284
CAS No.: 1116045-14-7
M. Wt: 456.469
InChI Key: WKGYUMGERUUQQU-UHFFFAOYSA-N
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Description

1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23F3N4O2 and its molecular weight is 456.469. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Compounds derived from similar structural frameworks have been investigated for their anti-inflammatory and analgesic activities. For example, novel heterocyclic compounds synthesized from visnaginone and khellinone exhibited significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory activities, suggesting their potential as leads for developing new therapeutic agents in this area (Abu‐Hashem et al., 2020).

Histamine H3 Receptor Ligands

Research into 2-aminopyrimidines has shown the potential for high affinity and selectivity towards histamine H3 receptors, indicating the possibility of developing new treatments for disorders related to the central nervous system. This highlights the role of pyrimidine derivatives in targeting specific receptors for therapeutic purposes (Sadek et al., 2014).

Antioxidant and Antinociceptive Activities

Studies have demonstrated that phenoxy acetyl carboxamides exhibit significant antioxidant and antinociceptive activities, suggesting their utility in developing treatments for oxidative stress and pain management. The ability of these compounds to scavenge free radicals and inhibit pain signals offers a pathway for the creation of new therapeutic agents (Manjusha et al., 2022).

Soluble Epoxide Hydrolase Inhibitors

The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase illustrates the compound's potential in addressing cardiovascular diseases and inflammatory disorders. These findings underscore the importance of the triazine heterocycle for high potency and selectivity, which could be relevant for the chemical (Thalji et al., 2013).

Antibacterial and Antifungal Agents

Compounds with structural features similar to 1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide have been synthesized and evaluated for their antimicrobial activities. The efficacy of these compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlights their potential in the development of new antibacterial and antifungal agents (Laxmi et al., 2019).

Properties

IUPAC Name

1-(6-phenoxypyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O2/c25-24(26,27)20-9-5-4-6-18(20)15-28-23(32)17-10-12-31(13-11-17)21-14-22(30-16-29-21)33-19-7-2-1-3-8-19/h1-9,14,16-17H,10-13,15H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGYUMGERUUQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2C(F)(F)F)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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